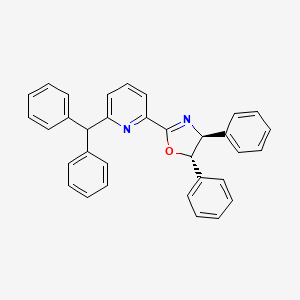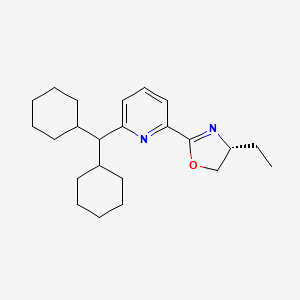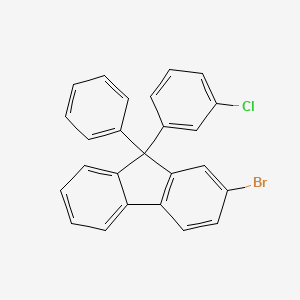![molecular formula C34H25N B8243340 N-([1,1'-Biphenyl]-4-yl)-3'-(naphthalen-1-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B8243340.png)
N-([1,1'-Biphenyl]-4-yl)-3'-(naphthalen-1-yl)-[1,1'-biphenyl]-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-([1,1’-Biphenyl]-4-yl)-3’-(naphthalen-1-yl)-[1,1’-biphenyl]-4-amine is a complex organic compound known for its unique structural properties. It is composed of biphenyl and naphthalene units, which contribute to its stability and reactivity. This compound is often utilized in various scientific research fields due to its versatile chemical nature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-4-yl)-3’-(naphthalen-1-yl)-[1,1’-biphenyl]-4-amine typically involves the coupling of biphenyl and naphthalene derivatives under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the biphenyl and naphthalene units .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using high-purity reagents and catalysts. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product’s purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-([1,1’-Biphenyl]-4-yl)-3’-(naphthalen-1-yl)-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions mentioned above generally require specific conditions, such as controlled temperatures, inert atmospheres, and the presence of catalysts to proceed efficiently. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions often occur at lower temperatures in the presence of a solvent like ether .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-([1,1’-Biphenyl]-4-yl)-3’-(naphthalen-1-yl)-[1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a therapeutic agent.
Medicine: Research focuses on its potential use in drug development, particularly in targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of N-([1,1’-Biphenyl]-4-yl)-3’-(naphthalen-1-yl)-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The compound’s structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N′-Bis(naphthalen-1-yl)-N,N′-bis(phenyl)benzidine (NPB): This compound is similar in structure but lacks the additional biphenyl unit, making it less complex.
N,N′-Bis(naphthalen-1-yl)-N,N′-bis(phenyl)-2,2′-dimethylbenzidine (α-NPD): Similar to NPB but with additional methyl groups, affecting its electronic properties.
N4,N4′-Di(naphthalen-1-yl)-N4,N4′-bis(4-vinylphenyl)biphenyl-4,4′-diamine (VNPB): This compound includes vinyl groups, which can alter its reactivity and applications.
Uniqueness
N-([1,1’-Biphenyl]-4-yl)-3’-(naphthalen-1-yl)-[1,1’-biphenyl]-4-amine stands out due to its unique combination of biphenyl and naphthalene units, providing a balance of stability and reactivity. This structural complexity allows for diverse applications and makes it a valuable compound in various research fields .
Propriétés
IUPAC Name |
N-[4-(3-naphthalen-1-ylphenyl)phenyl]-4-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H25N/c1-2-8-25(9-3-1)26-16-20-31(21-17-26)35-32-22-18-27(19-23-32)29-12-6-13-30(24-29)34-15-7-11-28-10-4-5-14-33(28)34/h1-24,35H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPYTCCFXDQVIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC(=CC=C4)C5=CC=CC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H25N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-(4-(4-Phenylnaphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8243353.png)

